molecular formula C22H22N2O5S2 B2501349 (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyethyl)-N-phenylacetamide CAS No. 681833-24-9

(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyethyl)-N-phenylacetamide

Cat. No. B2501349
M. Wt: 458.55
InChI Key: BBDXHWPENNQFRI-UYRXBGFRSA-N
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Description

(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyethyl)-N-phenylacetamide is a useful research compound. Its molecular formula is C22H22N2O5S2 and its molecular weight is 458.55. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyethyl)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyethyl)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

  • Rhodanine-3-acetic acid derivatives, related to the compound , have shown antimicrobial properties against bacteria, mycobacteria, and fungi. Specifically, some derivatives demonstrated high activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, as well as Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (Krátký, Vinšová, & Stolaříková, 2017).

Anti-inflammatory Activity

  • N-(3-chloro-4-flurophenyl)-2 derivatives exhibited significant anti-inflammatory activity. Among the synthesized compounds, certain ones showed high anti-inflammatory effects (Sunder & Maleraju, 2013).

Antimicrobial and Anti-Cancer Activities

  • A series of (Z)-2 derivatives were synthesized and evaluated for their antimicrobial activity. Some compounds, like (6c), showed good activity against certain bacterial strains (PansareDattatraya & Devan, 2015).
  • Another study on similar compounds revealed moderate to mild cytotoxic activity against K562 (chronic myelogenous leukemia) cells and MCF7 (breast cancer) cells (Nguyen et al., 2019).

Crystal Structure Analysis

  • The crystal structures of several (Z)-2-(5-arylmethylene)-4-oxo-2-thioxothiazolidin-3-yl derivatives were analyzed. This research contributes to the understanding of the molecular structure and potential interactions of these compounds (Delgado et al., 2005).

Hypoglycemic and Hypolipidemic Activities

  • Novel thiazolidinedione ring-containing molecules related to the compound showed significant reduction in blood glucose, cholesterol, and triglyceride levels in a type-2 diabetes model (Mehendale-Munj, Ghosh, & Ramaa, 2011).

properties

IUPAC Name

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S2/c1-28-17-9-8-15(12-18(17)29-2)13-19-21(27)24(22(30)31-19)14-20(26)23(10-11-25)16-6-4-3-5-7-16/h3-9,12-13,25H,10-11,14H2,1-2H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDXHWPENNQFRI-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)N(CCO)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)N(CCO)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylacetamide

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